molecular formula C11H21NO3 B14677692 2H-1,3-Oxazine-2-acetic acid, tetrahydro-4,4,6-trimethyl-, ethyl ester CAS No. 36873-28-6

2H-1,3-Oxazine-2-acetic acid, tetrahydro-4,4,6-trimethyl-, ethyl ester

Cat. No.: B14677692
CAS No.: 36873-28-6
M. Wt: 215.29 g/mol
InChI Key: UEMUMNBCXDLAIU-UHFFFAOYSA-N
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Description

2H-1,3-Oxazine-2-acetic acid, tetrahydro-4,4,6-trimethyl-, ethyl ester is a heterocyclic organic compound that belongs to the oxazine family. Oxazines are characterized by a six-membered ring containing one oxygen and one nitrogen atom. This specific compound is notable for its tetrahydro structure and the presence of three methyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Oxazine-2-acetic acid, tetrahydro-4,4,6-trimethyl-, ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with an appropriate amine in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Oxazine-2-acetic acid, tetrahydro-4,4,6-trimethyl-, ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2H-1,3-Oxazine-2-acetic acid, tetrahydro-4,4,6-trimethyl-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-1,3-Oxazine-2-acetic acid, tetrahydro-4,4,6-trimethyl-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Morpholine (tetrahydro-1,4-oxazine): Another oxazine derivative with different structural features.

    Ifosfamide: A derivative used in chemotherapy with a different substitution pattern.

    Benzophenoxazine: An aromatic oxazine used in fluorescent dyes.

Uniqueness

2H-1,3-Oxazine-2-acetic acid, tetrahydro-4,4,6-trimethyl-, ethyl ester is unique due to its specific tetrahydro structure and the presence of three methyl groups

Properties

CAS No.

36873-28-6

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

ethyl 2-(4,4,6-trimethyl-1,3-oxazinan-2-yl)acetate

InChI

InChI=1S/C11H21NO3/c1-5-14-10(13)6-9-12-11(3,4)7-8(2)15-9/h8-9,12H,5-7H2,1-4H3

InChI Key

UEMUMNBCXDLAIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1NC(CC(O1)C)(C)C

Origin of Product

United States

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